4-Bromo-6-methyl-1-benzofuran
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Overview
Description
“4-Bromo-6-methyl-1-benzofuran” is a benzofuran compound . Benzofuran compounds are a class of compounds that are ubiquitous in nature. They have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Synthesis Analysis
Benzofuran compounds can be synthesized using various methods. For instance, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade . Another method involves constructing a benzofuran ring using proton quantum tunneling .Chemical Reactions Analysis
Benzofuran compounds can undergo various chemical reactions. For example, an iodine (III)-catalyzed oxidative cyclization of 2-hydroxystilbenes can provide 2-arylbenzofurans . Another reaction involves the hydroalkoxylation of ortho-alkynylphenols to afford benzo[b]furans .Scientific Research Applications
Benzofuran Synthesis and Applications
4-Bromo-6-methyl-1-benzofuran is a benzofuran derivative, a class of compounds known for their diverse applications in scientific research. Benzofurans are typically synthesized through various chemical processes and are utilized in different domains of science.
Synthesis Techniques :
- Benzofurans are synthesized using a CuI-catalyzed domino process, involving an intermolecular C-C bond formation and a subsequent intramolecular C-O bond formation process, allowing access to benzofurans with different substituents (Lu et al., 2007).
Structural Analysis :
- Structural analysis of benzofuran derivatives reveals specific molecular arrangements, such as the orientation of substituent groups and the dihedral angles between different molecular planes. This information is crucial for understanding the chemical behavior and potential applications of these compounds (Choi et al., 2009a; Choi et al., 2009b).
Antibacterial Properties :
- Certain benzofuran derivatives have been studied for their antibacterial properties, showing strong inhibition activity against specific bacteria strains, highlighting their potential in developing new antibacterial agents (Abdel-Aziem et al., 2021).
Antituberculosis and Anticancer Properties :
- Benzofuran compounds like 3-Methyl-1-Benzofuran-2-Carbohydrazide are studied for their applications in treating diseases like tuberculosis. Their structure-activity relationship analysis provides insights into their potential as medical agents (Thorat et al., 2016).
- Additionally, derivatives of benzofurans, especially halogeno-derivatives, have shown selective toxicity towards human leukemia cells and other cancer cell lines, suggesting their potential as anticancer agents (Napiórkowska et al., 2019).
Electrochemical Applications :
- Benzofuran derivatives have also been explored in electrochemical studies, demonstrating their potential in synthesizing new compounds through electrochemical reactions, which could have various industrial and scientific applications (Moghaddam et al., 2006).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Benzofuran compounds, including 4-Bromo-6-methyl-1-benzofuran, are known to have a wide range of biological activities . .
Mode of Action
Benzofuran derivatives are known to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . The specific interaction of this compound with its targets and the resulting changes are yet to be elucidated.
Biochemical Pathways
Benzofuran derivatives are known to interact with various biochemical pathways due to their diverse pharmacological activities .
Result of Action
Benzofuran derivatives are known to exhibit strong biological activities, suggesting that they may have significant molecular and cellular effects .
Action Environment
The suzuki–miyaura cross-coupling reaction, which is often used in the synthesis of such compounds, is known for its mild and functional group tolerant reaction conditions, and the use of relatively stable, readily prepared, and generally environmentally benign organoboron reagents .
Biochemical Analysis
Biochemical Properties
Benzofuran compounds are known to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Benzofuran derivatives have been shown to have significant cell growth inhibitory effects
Molecular Mechanism
It is known that benzofuran derivatives can act as substrate-type releasers at dopamine transporters (DAT), norepinephrine transporters (NET), and serotonin transporters (SERT) with nanomolar potencies
Properties
IUPAC Name |
4-bromo-6-methyl-1-benzofuran |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrO/c1-6-4-8(10)7-2-3-11-9(7)5-6/h2-5H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJDUWFUDLPTMNV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=CO2)C(=C1)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.05 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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